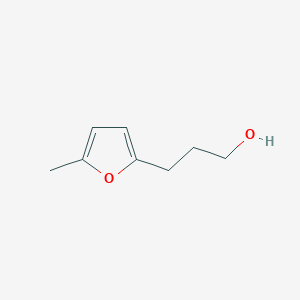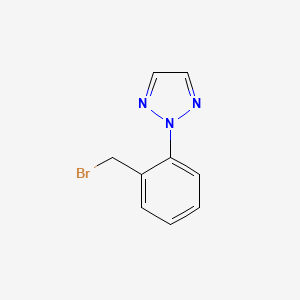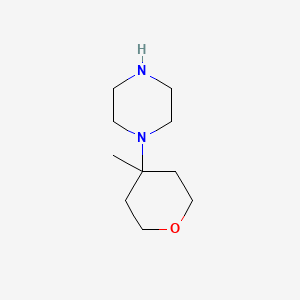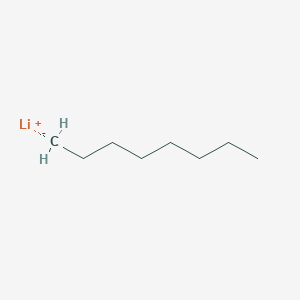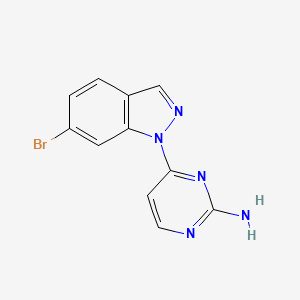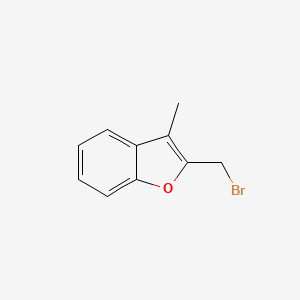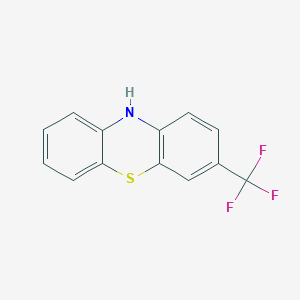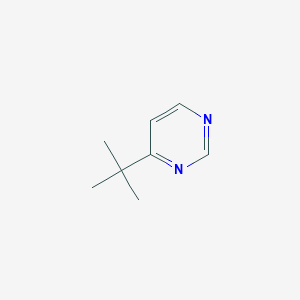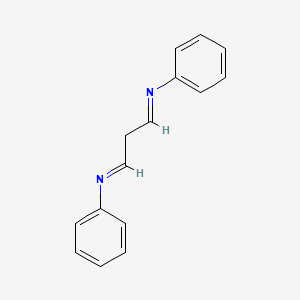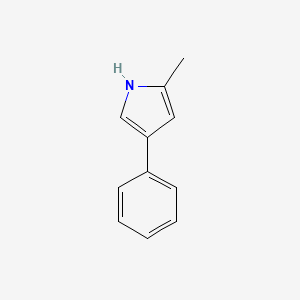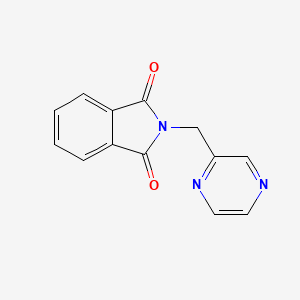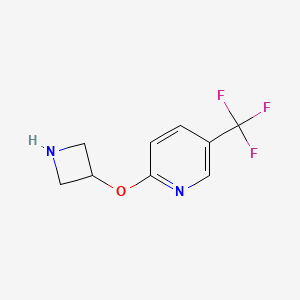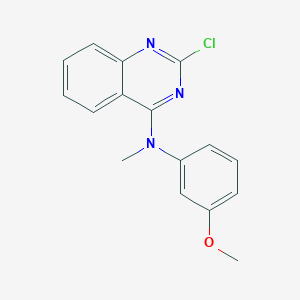
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4-dichloroquinazoline.
Substitution Reaction: The 2,4-dichloroquinazoline undergoes a substitution reaction with 3-methoxybenzylamine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial Activity: The compound has shown promise as an antibacterial agent against various strains of bacteria, including multidrug-resistant strains.
Biological Studies: It is used in studies to understand the mechanisms of action of quinazoline derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell growth and survival . The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
相似化合物的比较
Similar Compounds
4-Aminoquinazoline: Known for its anticancer properties and used in various cancer treatments.
2-Chloroquinazoline: A precursor in the synthesis of various quinazoline derivatives with biological activities.
Triazole-Substituted Quinazoline: Investigated for its anticancer activity and ability to inhibit EGFR.
Uniqueness
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for further chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
827030-72-8 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC 名称 |
2-chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(11-6-5-7-12(10-11)21-2)15-13-8-3-4-9-14(13)18-16(17)19-15/h3-10H,1-2H3 |
InChI 键 |
TYNKRAPSWAKMSZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=CC=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)
